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molecular formula C4H3N3 B146718 1H-Pyrazole-4-carbonitrile CAS No. 31108-57-3

1H-Pyrazole-4-carbonitrile

Cat. No. B146718
M. Wt: 93.09 g/mol
InChI Key: NUGZBVBZIDWZAD-UHFFFAOYSA-N
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Patent
US09345713B2

Procedure details

Combined 1H-pyrazole-4-carbonitrile (0.432 g, 4.64 mmol) in acetone (9.28 mL), potassium carbonate (1.924 g, 13.92 mmol) and ethyl 2-bromoacetate (1.027 mL, 9.28 mmol). The reaction mixture was stirred at room temperature overnight, then concentrated in vacuo, diluted with EtOAc (10 mL), washed with water (10 mL), dried (MgSO4) and concentrated in vacuo to give a residue. The residue was purified using flash column chromatography on silica gel (EtOAc in heptane, 10-50% gradient) to give a white solid. The solid was suspended in heptane and then filtered and dried to give the title compound (0.4314 g, 51.9% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.21 (t, J=7.20 Hz, 3H) 4.17 (q, J=7.07 Hz, 2H) 5.19 (s, 2H) 8.11 (s, 1H) 8.57 (s, 1H). MS m/z [M+H]+ 180.
Quantity
0.432 g
Type
reactant
Reaction Step One
Quantity
1.924 g
Type
reactant
Reaction Step Two
Quantity
1.027 mL
Type
reactant
Reaction Step Three
Quantity
9.28 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
51.9%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[C:4]([C:6]#[N:7])[CH:3]=[N:2]1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17]>CC(C)=O.CCCCCCC>[C:6]([C:4]1[CH:5]=[N:1][N:2]([CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH:3]=1)#[N:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.432 g
Type
reactant
Smiles
N1N=CC(=C1)C#N
Step Two
Name
Quantity
1.924 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
1.027 mL
Type
reactant
Smiles
BrCC(=O)OCC
Step Four
Name
Quantity
9.28 mL
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with EtOAc (10 mL)
WASH
Type
WASH
Details
washed with water (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified
CUSTOM
Type
CUSTOM
Details
to give a white solid
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C=1C=NN(C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.4314 g
YIELD: PERCENTYIELD 51.9%
YIELD: CALCULATEDPERCENTYIELD 51.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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